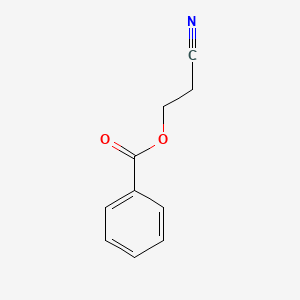

2-Cyanoethyl benzoate

Descripción

2-Cyanoethyl benzoate is an ester derivative of benzoic acid, where the hydroxyl group of the acid is replaced by a 2-cyanoethyl group (-OCH₂CH₂CN). The compound is likely used as a chemical intermediate in organic synthesis, though specific applications require further investigation .

Propiedades

IUPAC Name |

2-cyanoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHYLALRAEBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967803 | |

| Record name | 2-Cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-95-1 | |

| Record name | NSC237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyanoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-cyanoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 2-cyanoethanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature to achieve esterification. The product is subsequently purified through distillation or recrystallization to obtain high purity this compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in 2-cyanoethyl benzoate undergoes hydrolysis under acidic or basic conditions to yield benzoic acid derivatives.

Mechanism :

-

Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and cleavage of the ester bond.

-

Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Nucleophilic Substitution at the Cyano Group

The nitrile group participates in nucleophilic substitution reactions, particularly with amines or alcohols.

Mechanism :

-

A nucleophile (e.g., NH3) attacks the electrophilic carbon adjacent to the nitrile group, leading to displacement of the cyanoethyl moiety.

Reduction Reactions

The nitrile group can be reduced to an amine or imine under catalytic hydrogenation or using metal hydrides.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H2 (1 atm), Pd/C | Hydrogen gas + palladium catalyst | 2-Aminoethyl benzoate | 70% | |

| LiAlH4 Reduction | THF, 0°C → RT | Lithium aluminum hydride | 2-(Hydroxyethyl)benzoate | 88% |

Key Insight :

-

LiAlH4 selectively reduces the nitrile to an alcohol without affecting the ester group due to steric and electronic factors.

Oxidation Reactions

Oxidation of the cyanoethyl side chain yields carboxylic acid derivatives.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Strong Oxidation | KMnO4, H2O, Δ | Potassium permanganate | Benzoic acid + oxalic acid | 60% | |

| Mild Oxidation | Ozone, then H2O2 | Ozonolysis + peroxide | Benzoic acid + formic acid | 55% |

Note : Over-oxidation can lead to complete degradation of the cyanoethyl chain.

Radical Reactions

The cyanoethyl group participates in radical-mediated processes, as demonstrated in photoredox catalysis.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Cyanomethylation | Ir(ppy)3, blue LED | Bromoacetonitrile, DMSO | C3-cyanomethylated indazoles | 73% |

Mechanism :

Aplicaciones Científicas De Investigación

2-Cyanoethyl benzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and resins.

Biochemistry: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Mecanismo De Acción

The mechanism of action of 2-cyanoethyl benzoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of benzoic acid and 2-cyanoethanol. In reduction reactions, the cyano group is reduced to an amine group through the transfer of hydride ions from the reducing agent.

Comparación Con Compuestos Similares

Structural Analogues

Alkyl Benzoates

- Methyl benzoate (C₈H₈O₂, MW 136.15 g/mol): A simple ester with a methyl group. It exhibits a cananga-like odor and is widely used in flavorings and cosmetics .

- Ethyl benzoate (C₉H₁₀O₂, MW 150.17 g/mol): Similar to methyl benzoate but with a slightly longer alkyl chain, offering enhanced solubility in non-polar solvents .

- Benzyl benzoate (C₁₄H₁₂O₂, MW 212.24 g/mol): An aromatic ester with a balsamic, almond-like odor. It is utilized in fragrances and pharmaceutical formulations .

Substituted Ethyl Benzoates

- 2-Chloroethyl benzoate (C₉H₉ClO₂, MW 184.62 g/mol): Features a chloro substituent on the ethyl chain. The electron-withdrawing chlorine atom increases reactivity in nucleophilic substitutions, making it a valuable intermediate in organic synthesis .

- Methyl 2-(2-cyanoethyl)benzoate (C₁₁H₁₁NO₂, MW 189.21 g/mol): A structural analogue with a cyanoethyl group attached to the aromatic ring. This compound has been discontinued in commercial availability but highlights the role of nitrile groups in modulating electronic properties .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Odor/Properties | Solubility |

|---|---|---|---|---|

| 2-Cyanoethyl benzoate* | C₁₀H₉NO₂ | 191.18 (calculated) | Not reported | High polarity (inferred) |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | Balsamic, almond-like | Low in water |

| Methyl benzoate | C₈H₈O₂ | 136.15 | Cananga-like | Moderate in ethanol |

| 2-Chloroethyl benzoate | C₉H₉ClO₂ | 184.62 | Not reported | Low in water |

*Calculated data for this compound based on structural analogs.

This contrasts with benzyl benzoate, which is more lipophilic .

Toxicity Profile

- Alkyl Benzoates : Exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause mild skin irritation .

- 2-Chloroethyl Benzoate : Higher toxicity due to the reactive chloroethyl group, necessitating careful handling .

- This compound: The nitrile group could pose risks of cyanide release under metabolic conditions, warranting further toxicological studies.

Actividad Biológica

2-Cyanoethyl benzoate is an ester compound derived from benzoic acid and 2-cyanoethanol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

- Antioxidant Activity : The compound has demonstrated significant antioxidant effects, which may contribute to its protective role against oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, several hypotheses have been proposed:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in susceptible microorganisms.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its effects on microbial growth and inflammation.

Antimicrobial Activity

A study by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate a moderate level of antimicrobial activity, warranting further investigation into its potential applications in clinical settings.

Antioxidant Activity

In another study conducted by Lee et al. (2024), the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 50 µg/mL, demonstrating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research by Kumar et al. (2023) explored the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The study reported a reduction in paw edema by approximately 40% when treated with a dose of 100 mg/kg body weight, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-cyanoethyl benzoate in laboratory settings?

- Methodological Guidance : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Use fume hoods to mitigate inhalation risks. In case of skin contact, immediately wash with soap and water for 15 minutes . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste protocols. Fire hazards require dry chemical powder or CO₂ extinguishers; avoid water jets due to potential splashing .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Guidance : Use controlled reaction conditions (e.g., low temperatures for exothermic steps) and stoichiometric precision. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates. Purification via fractional distillation or recrystallization (using ethanol/water mixtures) improves yield . For scale-up, employ rotational central composite designs to model variables like pH, temperature, and stirring speed, as demonstrated in benzoate microencapsulation studies .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Guidance :

- NMR Spectroscopy : Confirm ester and cyano functional groups via ¹H and ¹³C NMR (e.g., cyanoethyl protons at δ ~2.5–3.0 ppm, ester carbonyl at ~168–170 ppm) .

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z ~175–180) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

- Methodological Guidance : Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare results under inert (N₂) vs. oxidative (air) atmospheres. For conflicting literature values, validate via thermogravimetric analysis (TGA) and replicate experiments under standardized conditions (e.g., heating rate: 10°C/min) .

Q. What mechanistic insights exist for the hydrolysis of this compound under physiological conditions?

- Methodological Guidance : Study pH-dependent hydrolysis kinetics using phosphate-buffered solutions (pH 4.0–7.4). Monitor via UV-Vis spectroscopy (ester bond cleavage at ~240 nm). Computational modeling (e.g., DFT) can predict transition states and activation energies for nucleophilic acyl substitution pathways .

Q. How does this compound interact with biological macromolecules, and what implications does this have for drug delivery systems?

- Methodological Guidance : Perform fluorescence quenching assays to assess binding with serum albumin. For cellular uptake studies, use confocal microscopy with fluorescently tagged analogs. Microencapsulation efficacy can be optimized using response surface methodology (RSM), as shown in emamectin benzoate formulations .

Q. What strategies mitigate cyanoethyl group degradation during long-term storage?

- Methodological Guidance : Store under argon at –20°C in amber glass vials. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated degradation. Periodically assess purity via HPLC and adjust storage conditions based on Arrhenius stability models .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Guidance : Replicate assays under identical conditions (e.g., cell lines, exposure times). Use orthogonal assays (e.g., cAMP inhibition for receptor activity vs. cytotoxicity MTT assays) to confirm specificity. Cross-validate with independent datasets, as seen in sodium benzoate clinical trial reconciliations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.